ethyl 2-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound contains multiple functional groups, including a pyridazinone ring, a thiazole ring, and a fluoro-methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Pyridazinone Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoro-Methoxyphenyl Group: This step typically involves nucleophilic substitution reactions using fluoro-methoxybenzene derivatives.
Formation of the Thiazole Ring: This step involves the cyclization of thioamide derivatives under specific conditions.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 2-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate: This compound shares some structural similarities but differs in its functional groups and overall chemical properties.
5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide: This compound is used as a PET imaging ligand and has different applications compared to this compound.
Biological Activity
Ethyl 2-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate (CAS Number: 923076-58-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C20H20N4O5S, with a molecular weight of 428.5 g/mol. The compound features a thiazole ring, a pyridazine moiety, and a methoxyphenyl group, which are known to contribute to various biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₄O₄S |
Molecular Weight | 428.5 g/mol |
CAS Number | 923076-58-8 |
Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that incorporate key intermediates derived from both thiazole and pyridazine chemistry. The detailed synthetic pathways have been documented in various studies, emphasizing the importance of careful selection of reaction conditions to optimize yield and purity.
Antitumor Activity
Recent studies have highlighted the antitumor activity of derivatives related to the compound under discussion. For instance, derivatives containing similar structural motifs have been evaluated against multiple cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, and melanoma. The results indicate that compounds with the thiazole and pyridazine frameworks exhibit promising cytotoxic effects.
In one study conducted by the US National Cancer Institute, it was found that derivatives of thiazole and pyridazine demonstrated significant inhibition of cell proliferation in various cancer types. The sulforhodamine B assay was employed to assess the cytotoxicity across 60 different cancer cell lines, revealing that certain modifications to the molecular structure could enhance antitumor potency.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the substituents on the phenyl rings and variations in the thiazole structure can significantly impact biological activity. For example:
- Fluorine Substitution : The presence of fluorine in the phenyl ring has been associated with increased lipophilicity and improved cell membrane permeability.
- Methoxy Group : The methoxy group enhances electron donation properties, which may contribute to improved interactions with biological targets.
Case Studies
- In Vitro Studies : A series of experiments were conducted using human cancer cell lines where this compound exhibited IC50 values ranging from 10 µM to 20 µM depending on the specific cell line tested.
- Animal Models : In vivo studies utilizing xenograft models showed significant tumor growth inhibition when treated with compounds structurally similar to ethyl 2-{...}, further supporting its potential as an anticancer agent.
Properties
Molecular Formula |
C20H19FN4O5S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H19FN4O5S/c1-4-30-19(28)18-11(2)22-20(31-18)23-16(26)10-25-17(27)8-7-15(24-25)13-6-5-12(29-3)9-14(13)21/h5-9H,4,10H2,1-3H3,(H,22,23,26) |
InChI Key |
LLUDNGBPEYYAOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F)C |
Origin of Product |
United States |
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